Nelotanserin

Descripción general

Descripción

Molecular Structure Analysis

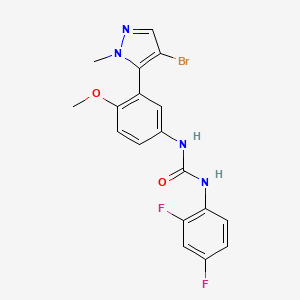

Nelotanserin has a molecular formula of C18H15BrF2N4O2 . Its average mass is 437.238 Da and its monoisotopic mass is 436.034637 Da .

Chemical Reactions Analysis

Nelotanserin is a potent, selective 5-HT2A inverse agonist . It has low nanomolar potency on the 5-HT2A receptor with at least 30- and 5000-fold selectivity compared with 5-HT2C and 5-HT2B receptors, respectively .

Aplicaciones Científicas De Investigación

Treatment of Insomnia

Nelotanserin is a potent, selective 5-HT 2A inverse agonist and has been studied for the treatment of sleep maintenance insomnias . It has shown to increase sleep consolidation, total nonrapid eye movement sleep time, and deep sleep . It also reduces the number of stage shifts, number of awakenings after sleep onset, microarousal index, and number of sleep bouts .

Treatment of Lewy Body Dementia

Nelotanserin has been used in trials studying the treatment of Lewy Body Dementia . This is a type of progressive dementia that leads to a decline in thinking, reasoning, and independent function due to abnormal microscopic deposits that damage brain cells over time .

Management of Visual Hallucinations

Research has also explored the use of Nelotanserin in managing visual hallucinations . These are common in various neurological and psychiatric disorders, and managing them can significantly improve the quality of life for patients .

Treatment of REM Sleep Behavior Disorder

Nelotanserin has been studied for its potential in treating REM Sleep Behavior Disorder . This is a sleep disorder where people act out their dreams, which can sometimes be violent, leading to injuries .

Management of Parkinson’s Disease Dementia

Nelotanserin has been tested for managing psychosis in patients with Parkinson’s disease dementia . Psychosis can be a distressing symptom of Parkinson’s disease and managing it can significantly improve patient outcomes .

Treatment of L-DOPA-induced Dyskinesia

The effect of Nelotanserin on L-3,4-dihydroxyphenylalanine (L-DOPA)-induced dyskinesia has been investigated . Dyskinesia is a common side effect of L-DOPA treatment in Parkinson’s disease, and managing it can significantly improve the quality of life for these patients .

Mecanismo De Acción

Target of Action

Nelotanserin is a potent and selective inverse agonist that primarily targets the 5-HT2A serotonin receptor . The 5-HT2A receptor is a subtype of the serotonin receptor, which plays a key role in the central nervous system.

Mode of Action

Nelotanserin interacts with its primary target, the 5-HT2A serotonin receptor, by blocking a stimulatory pathway of the central nervous system .

Biochemical Pathways

serotonergic signaling pathways . By blocking a stimulatory pathway in the central nervous system, Nelotanserin can modulate the biochemical processes associated with this system .

Pharmacokinetics

In healthy human volunteers, nelotanserin was observed to berapidly absorbed after oral administration, achieving maximum concentrations 1 hour later .

Result of Action

The molecular and cellular effects of Nelotanserin’s action primarily involve modulation of the serotonergic system. By acting as an inverse agonist at the 5-HT2A serotonin receptor, Nelotanserin can influence various physiological processes. For instance, it has been shown to increase non-REM sleep , the most restorative phase of the sleep cycle, without sacrificing REM or dream sleep .

Action Environment

It’s worth noting that the compound’s effects, such as improvements in sleep consolidation, can be observed within2 to 4 hours after dosing . This suggests that the timing of administration could potentially influence the compound’s efficacy.

Safety and Hazards

Nelotanserin was found to be safe but did not meet primary and secondary endpoints in a Phase 2b trial in 744 people with primary insomnia . In an earlier trial, completed in 2007, in 173 participants with primary insomnia, both 10 and 40 mg oral doses were reported to have improved maintenance and consolidation of sleep, without detrimental cognitive effects the next morning .

Direcciones Futuras

The preliminary results of a Phase 2 clinical trial testing Nelotanserin in patients with either dementia caused by Lewy bodies (DLB), or Parkinson’s disease dementia (PDD) have prompted Axovant Sciences to continue to investigate Nelotanserin effects . A Phase 3 registration program is due to begin in the second half of this year .

Propiedades

IUPAC Name |

1-[3-(4-bromo-2-methylpyrazol-3-yl)-4-methoxyphenyl]-3-(2,4-difluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrF2N4O2/c1-25-17(13(19)9-22-25)12-8-11(4-6-16(12)27-2)23-18(26)24-15-5-3-10(20)7-14(15)21/h3-9H,1-2H3,(H2,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSPVUFTLGQDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C2=C(C=CC(=C2)NC(=O)NC3=C(C=C(C=C3)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrF2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232868 | |

| Record name | Nelotanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Nelotanserin potently and selectively targets the 5-HT2A serotonin receptor, blocking a stimulatory pathway of the central nervous system. This mechanism is not expected to have the side effects of the GABA-A treatments. | |

| Record name | Nelotanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12555 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Nelotanserin | |

CAS RN |

839713-36-9 | |

| Record name | N-[3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenyl]-N′-(2,4-difluorophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=839713-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nelotanserin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0839713369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nelotanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12555 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nelotanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NELOTANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZA73QEW2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

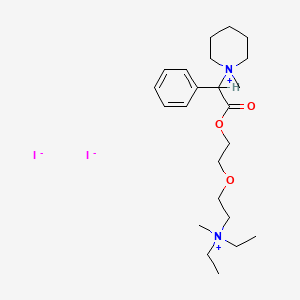

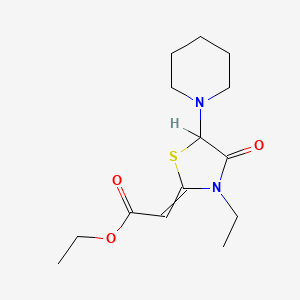

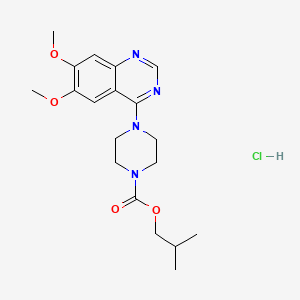

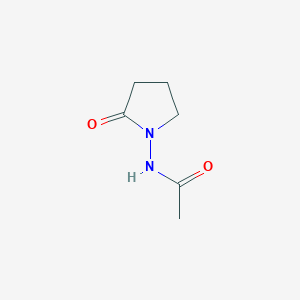

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[(1S)-2-[(2-aminoacetyl)amino]-2-oxo-1-phenylethyl]-(pyridine-4-carboximidoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1677959.png)

![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1677961.png)